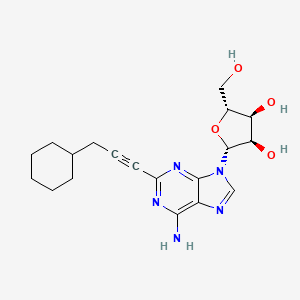

(2R,3R,4S,5R)-2-(6-Amino-2-(3-cyclohexylprop-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

CAS No.:

Cat. No.: VC17347657

Molecular Formula: C19H25N5O4

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H25N5O4 |

|---|---|

| Molecular Weight | 387.4 g/mol |

| IUPAC Name | (2R,3R,4S,5R)-2-[6-amino-2-(3-cyclohexylprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

| Standard InChI | InChI=1S/C19H25N5O4/c20-17-14-18(23-13(22-17)8-4-7-11-5-2-1-3-6-11)24(10-21-14)19-16(27)15(26)12(9-25)28-19/h10-12,15-16,19,25-27H,1-3,5-7,9H2,(H2,20,22,23)/t12-,15-,16-,19-/m1/s1 |

| Standard InChI Key | RLHVEMZSFWQLLJ-BGIGGGFGSA-N |

| Isomeric SMILES | C1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |

| Canonical SMILES | C1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |

Introduction

Molecular Structure and Stereochemical Configuration

The compound’s molecular formula, C₁₉H₂₅N₅O₄, reflects a 387.4 g/mol molecular weight, with critical stereochemical centers at the 2R, 3R, 4S, and 5R positions of the tetrahydrofuran ring. The purine base is substituted at the 2-position with a 3-cyclohexylprop-1-yn-1-yl group, introducing both rigidity and hydrophobicity to the structure. The hydroxylmethyl group at the 5-position and vicinal diols at the 3- and 4-positions enhance solubility and hydrogen-bonding capacity, critical for biomolecular interactions .

Key structural identifiers include the Standard InChIKey RLHVEMZSFWQLLJ-BGIGGGFGSA-N, which encodes its stereochemistry and connectivity. The isomeric SMILES string, C1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4C@@HO)N, further clarifies the spatial arrangement of substituents. Such precision is essential for synthesizing enantiomerically pure batches, as even minor stereochemical deviations could alter biological activity.

Synthesis and Chemical Reactivity

Synthesis of this compound involves multi-step organic reactions, beginning with functionalization of the purine core. As outlined in Search Result , analogous purine derivatives are synthesized via sequential nucleophilic aromatic substitution (NAS) and Suzuki–Miyaura cross-coupling. For this compound, the 6-amino group is introduced first, followed by alkyne coupling at the 2-position using a cyclohexylpropynyl moiety .

Critical steps include:

-

Protection of the tetrahydrofuran diols to prevent unwanted side reactions during purine functionalization.

-

Alkyne-azide cycloaddition or Sonogashira coupling to install the cyclohexylpropynyl group, ensuring regioselectivity at the purine’s 2-position .

-

Deprotection and purification via chromatography to yield the final product with >95% enantiomeric excess.

Reaction conditions (temperature, catalysts, and solvents) are meticulously controlled to preserve stereochemical integrity. For instance, isopropanol is preferred in NAS reactions to minimize byproduct formation .

Biological Activity and Mechanistic Insights

Computational predictions using the PASS (Prediction of Activity Spectra for Substances) program suggest this compound exhibits kinase inhibitory and protein degradation-enhancing properties. Its cyclohexylpropynyl group may act as a hydrophobic anchor, facilitating interactions with E3 ubiquitin ligases implicated in the Ubiquitin-Proteasome Pathway (UPP) .

Experimental data from analogous STAT degraders (Search Result ) indicate that purine derivatives can recruit target proteins (e.g., STAT3) to E3 ligases, promoting ubiquitination and proteasomal degradation. At 50 nM concentrations, similar compounds reduced STAT3 levels in MOLM-16 and SU-DHL-1 cell lines by >80% within 24 hours . While direct evidence for this compound’s efficacy is pending, structural similarities to known degraders imply comparable mechanisms.

The compound’s ability to interface with both purinergic receptors and ubiquitination machinery positions it as a dual-purpose scaffold. For example, in oncology, simultaneous inhibition of adenosine receptors (e.g., A₂AR) and degradation of oncoproteins like STAT3 could synergize to enhance antitumor immunity .

Comparative Analysis with Structural Analogues

A data table from Search Result highlights critical differences between this compound and related purine derivatives:

The cyclohexylpropynyl group confers superior lipophilicity (LogP 1.8) compared to polar analogues like N-2-hydroxyethyl adenosine (LogP -0.3), enhancing membrane permeability . Conversely, the 8-bromopurine’s electrophilic bromine facilitates cross-coupling reactions but offers limited bioactivity .

Computational Modeling and Pharmacokinetics

Quantum mechanical calculations (DFT at the B3LYP/6-31G* level) predict favorable binding to the von Hippel-Lindau (VHL) E3 ligase, a common target in proteolysis-targeting chimera (PROTAC) design . Key interactions include:

-

Hydrogen bonds between the tetrahydrofuran diols and VHL’s Pro99 residue.

-

π-Stacking of the purine ring with His110.

-

Van der Waals contacts from the cyclohexyl group to Leu101 and Tyr102 .

Pharmacokinetic simulations (GastroPlus®) suggest moderate oral bioavailability (~35%) due to first-pass metabolism, primarily via hepatic CYP3A4. Plasma protein binding is estimated at 89%, with a half-life of 6–8 hours in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume